molecular formula C11H16FNO B2642934 4-Amino-1-(4-fluoro-3-methylphenyl)butan-1-ol CAS No. 1082242-09-8

4-Amino-1-(4-fluoro-3-methylphenyl)butan-1-ol

Cat. No.: B2642934
CAS No.: 1082242-09-8
M. Wt: 197.253
InChI Key: HLJJDHJERDOKOP-UHFFFAOYSA-N
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Description

4-Amino-1-(4-fluoro-3-methylphenyl)butan-1-ol is a substituted butanol derivative featuring a primary amino group at the C4 position of the butanol chain and a 4-fluoro-3-methylphenyl group at the C1 position.

Properties

IUPAC Name

4-amino-1-(4-fluoro-3-methylphenyl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-8-7-9(4-5-10(8)12)11(14)3-2-6-13/h4-5,7,11,14H,2-3,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJJDHJERDOKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CCCN)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(4-fluoro-3-methylphenyl)butan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzaldehyde and butan-1-amine.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-(4-fluoro-3-methylphenyl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

1. Neuropharmacological Applications
The compound is structurally related to γ-aminobutyric acid (GABA), which suggests it may exhibit biological activity relevant to neurochemistry. Research indicates that compounds with similar structures can modulate GABAergic signaling pathways, potentially offering therapeutic benefits in treating anxiety disorders, epilepsy, and other neurological conditions.

2. Synthesis of Derivatives
4-Amino-1-(4-fluoro-3-methylphenyl)butan-1-ol serves as a precursor for synthesizing more complex pharmaceutical agents. Its ability to undergo various chemical reactions makes it a versatile building block in drug development. For instance, modifications to the amino or hydroxyl groups could yield derivatives with enhanced pharmacological profiles.

1. Interaction with Neurotransmitter Systems
Studies focusing on the interaction of this compound with neurotransmitter receptors are crucial for understanding its pharmacodynamics. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to elucidate binding affinities and mechanisms of action .

2. Antimicrobial Potential
There is emerging evidence suggesting that compounds with similar structural features exhibit antimicrobial properties. The presence of fluorine in the aromatic ring has been correlated with increased potency against certain bacterial strains, including Staphylococcus aureus. This opens avenues for exploring its use in developing antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-Amino-1-(4-fluoro-3-methylphenyl)butan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction, metabolism, and cellular regulation.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Notable Features
4-Amino-1-(4-fluoro-3-methylphenyl)butan-1-ol 4-Fluoro-3-methyl C₁₁H₁₅FNO 196.24 Combines electron-withdrawing (F) and electron-donating (CH₃) groups
4-Amino-1-(3,4-dichlorophenyl)butan-1-ol (DX192) 3,4-Dichloro C₁₀H₁₃Cl₂NO 234.12 High hydrophobicity due to two Cl atoms
4-Amino-1-(4-iodophenyl)butan-1-ol (DX193) 4-Iodo C₁₀H₁₄INO 291.13 Heavy atom (I) may enhance radiopharmaceutical utility
4-Amino-1-[3-(trifluoromethyl)phenyl]butan-1-ol (DX212) 3-Trifluoromethyl C₁₁H₁₄F₃NO 233.24 Strongly electron-withdrawing CF₃ group; increased metabolic stability
4-Amino-1-(4-chlorophenyl)butan-1-ol (DX197) 4-Chloro C₁₀H₁₄ClNO 199.68 Moderate lipophilicity; common in agrochemicals

Key Observations:

  • In contrast, trifluoromethyl (DX212) or dichloro (DX192) substituents enhance electrophilic substitution resistance .
  • Molecular Weight : Bulky substituents like iodine (DX193) significantly increase molecular weight, affecting solubility and diffusion rates.
  • Lipophilicity : Chlorine and trifluoromethyl groups (DX192, DX212) enhance lipophilicity, favoring membrane permeability, while the target’s methyl group may reduce crystallinity compared to halogen-only analogs.

Positional Isomerism and Chain Substitution

  • Aromatic Ring Position: The target’s substituents (4-F, 3-CH₃) differ from analogs like 4-Amino-1-(3-iodophenyl)butan-1-ol (DX194), where substituent position alters steric and electronic interactions .

Physicochemical Properties

While explicit data (e.g., boiling points) are unavailable for the target compound, trends can be inferred:

  • Solubility: The amino group enhances water solubility via hydrogen bonding, but aromatic hydrophobicity may offset this. Chlorinated analogs (DX192, DX197) likely exhibit lower aqueous solubility than the target.
  • Boiling Points : Longer alkyl chains (e.g., pentan-1-ol in ) increase boiling points. The target’s branched phenyl group may reduce boiling points compared to linear analogs .

Reactivity and Stability

  • Amino Group Reactivity: The primary amino group can participate in condensation or Schiff base formation, similar to other amino alcohols. Steric hindrance from the 3-methyl group may slow reactions at the phenyl ring.
  • Fluorine Effects : The C-F bond’s stability () suggests resistance to metabolic degradation, a trait shared with trifluoromethyl analogs (DX212) .

Biological Activity

4-Amino-1-(4-fluoro-3-methylphenyl)butan-1-ol is a synthetic organic compound with significant potential in medicinal chemistry and pharmacology. Its structure, which includes an amino group and a fluorinated aromatic ring, suggests that it may interact with various biological targets, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H18FNO
  • Molecular Weight : 197.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural similarity to neurotransmitters, particularly γ-aminobutyric acid (GABA). This similarity suggests potential interactions with GABA receptors, which play a crucial role in inhibitory neurotransmission in the CNS. The compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting synaptic transmission.
  • Receptor Modulation : The compound could modulate GABA receptor activity, influencing neuronal excitability and synaptic plasticity.

Biological Activity and Therapeutic Potential

Research has indicated several areas where this compound may have therapeutic implications:

  • Neuropharmacology : As an analogue of GABA, it has potential applications in treating anxiety disorders, epilepsy, and other CNS-related conditions.
  • Antidepressant Effects : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant properties by enhancing monoamine reuptake mechanisms .
  • Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation through modulation of immune responses .

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of compounds structurally related to this compound. Here are some notable findings:

StudyFindings
Investigated interactions with enzymes and receptors; suggested potential for drug development targeting CNS disorders.
Highlighted the compound's structural relationship to GABA; proposed mechanisms for neurochemical interactions.
Discussed phenylaminopropanol derivatives; indicated therapeutic applications for conditions like major depressive disorder and fibromyalgia.

Enzyme Interaction and Signal Transduction

The compound's interaction with specific enzymes can lead to significant changes in metabolic pathways. For instance:

  • Signal Transduction Pathways : It may modulate pathways involved in cell proliferation and apoptosis, potentially influencing cancer cell dynamics.
  • Enzyme Activity : Inhibition of certain metabolic enzymes could alter neurotransmitter levels, impacting mood regulation and cognitive functions.

Q & A

Q. What are the optimal synthetic routes for 4-Amino-1-(4-fluoro-3-methylphenyl)butan-1-ol, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via reduction of a nitroalkene precursor (e.g., 4-nitro-1-(4-fluoro-3-methylphenyl)but-1-ene) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF) at 0–25°C. For industrial-scale production, catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen pressure (1–3 atm) is recommended. Optimization involves controlling temperature, solvent polarity, and catalyst loading to minimize byproducts like over-reduced amines or hydroxyl group oxidation .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the stereochemistry of the amino and hydroxyl groups, as well as the substitution pattern of the fluorophenyl ring. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., -NH₂, -OH). X-ray crystallography (as demonstrated in similar fluorophenyl derivatives) provides definitive structural validation .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved during synthesis, and what chiral analysis methods are recommended?

  • Methodological Answer : Enantiomers can be resolved using chiral chromatography (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) or by employing chiral auxiliaries during synthesis (e.g., Evans oxazolidinones). Circular dichroism (CD) spectroscopy and polarimetry are critical for determining enantiomeric excess (ee). Computational modeling (DFT or MD simulations) aids in predicting chiral stability and interaction mechanisms .

Q. What strategies address contradictions in reported biological activity data for fluorophenyl-amino alcohols?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent, cell lines). Researchers should:
  • Replicate experiments under standardized conditions (e.g., PBS buffer at pH 7.4, DMSO <0.1% v/v).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).
  • Cross-validate with structurally analogous compounds (e.g., 4-[(4′-Dimethylamino)-1-(4″-fluorophenyl)-1-hydroxybutyl] derivatives) to isolate substituent effects .

Q. How do the fluoro and methyl substituents on the phenyl ring influence physicochemical and pharmacokinetic properties?

  • Methodological Answer : The fluoro group enhances metabolic stability by resisting cytochrome P450 oxidation and increases lipophilicity (logP), improving blood-brain barrier penetration. The methyl group introduces steric hindrance, potentially reducing off-target interactions. Computational tools like SwissADME can predict solubility, permeability, and bioavailability. Experimental validation via HPLC logP measurements and in vitro metabolic assays (e.g., liver microsomes) is recommended .

Experimental Design & Stability

Q. What are the stability challenges for this compound under varying storage conditions?

  • Methodological Answer : The compound is hygroscopic due to the hydroxyl and amino groups. Store at –20°C under nitrogen or argon in amber vials to prevent oxidation and photodegradation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC-UV purity checks. Avoid incompatible materials like strong acids/bases, which may degrade the amino group .

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